Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride

Description

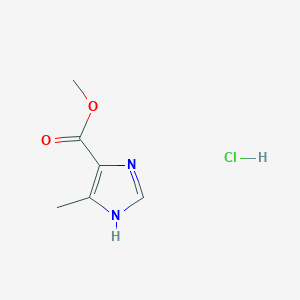

Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride (CAS 78892-68-9) is an imidazole derivative with the molecular formula C₆H₈N₂O₂·HCl and a molecular weight of 140.14 g/mol (base form). Its structure features a methyl ester group at position 4 and a methyl substituent at position 5 of the imidazole ring (Figure 1). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl 5-methyl-1H-imidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10-2)8-3-7-4;/h3H,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFZMYSTOIVJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride typically involves the reaction of 5-methyl-1H-imidazole-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a catalyst or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride is a chemical compound with potential applications in scientific research, particularly as an intermediate in the synthesis of histamine H2-antagonists and other organic compounds .

Scientific Research Applications

- Intermediate in the Synthesis of Histamine H2-Antagonists: 5-methyl-4-imidazolecarboxylic acid esters, which can be derived from methyl 5-methyl-1H-imidazole-4-carboxylate, are valuable intermediates in the preparation of histamine H2-antagonists like cimetidine . Cimetidine is used as an inhibitor of gastric acid secretion and in the treatment of duodenal ulcers .

- Preparation of Cimetidine: 5-methyl-4-imidazolecarboxylic acid esters can be used to prepare histamine H2-antagonists, especially cimetidine. This involves reducing the ester to yield 5-methyl-4-hydroxymethylimidazole, reacting the hydroxymethyl compound with cysteamine, and further reacting the resulting product with dimethyl-N-cyanoimidodithiocarbonate and methylamine .

Synthesis process of 5-methyl-4-imidazolecarboxylic acid esters :

- A lower alkyl ester of acetoacetic acid reacts with nitrous acid.

- The nitrous acid is generated by reacting sodium nitrite with acetic acid at reduced temperatures (0°-15° C.) for 3-6 hours. Ethyl acetate is the preferred solvent if isolation of the hydroxyimino intermediate is desired.

- The resulting mixture containing the diketo compound and formaldehyde is treated with aqueous ammonia to adjust the pH to 3-5.

- The reaction mixture is maintained at 65°-70° C. for 30-60 minutes, then neutralized with ammonia (pH 7). Cooling and filtering yields the 5-methyl-4-imidazolecarboxylic acid ester.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating features are its C4 methyl ester and C5 methyl groups. Below is a comparative analysis with structurally related imidazole derivatives:

Physicochemical Properties

- Polarity : The methyl ester group in the target compound increases polarity compared to 4,5-dimethyl derivatives but reduces it relative to hydroxymethyl or carboxylic acid analogs.

- Reactivity : The C4 ester group is less reactive toward nucleophiles than the chloromethyl group in 38585-61-4, making it more stable in aqueous environments.

- Solubility : Hydrochloride salts of all listed compounds improve water solubility, critical for drug formulation.

Research Findings and Trends

Recent studies highlight the growing use of imidazole hydrochlorides in antifungal and anticancer agents, leveraging their solubility and stability. For instance, trifluoromethylphenyl analogs () exhibit enhanced bioavailability, suggesting that modifying the target compound’s ester group could yield derivatives with improved pharmacokinetics.

Biological Activity

Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and antifungal properties. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is a common structural motif in many biologically active compounds. The presence of a methyl group at the 5-position and a carboxylate functional group enhances its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 140.14 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The imidazole ring can act as a proton donor or acceptor, which is crucial in enzyme catalysis. This property allows the compound to modulate enzyme activity, influencing metabolic pathways and potentially leading to therapeutic effects.

- Antimicrobial Activity : Studies have shown that this compound exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Antimicrobial Studies

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Methicillin-susceptible S. aureus (MSSA) | 15 | 64 |

| Methicillin-resistant S. aureus (MRSA) | 12 | 128 |

| E. coli | 18 | 32 |

| P. aeruginosa | 10 | 256 |

These results indicate that the compound has varying degrees of effectiveness against different bacterial strains, with the strongest activity observed against E. coli .

Case Studies

- Study on Antiviral Activity : A study examined the antiviral properties of derivatives related to this compound, revealing moderate antiviral inhibition rates against HIV-1 integrase activity. Compounds with similar structures showed percentage inhibition rates exceeding 50%, indicating potential for further development as antiviral agents .

- Synthesis and Biological Evaluation : In another research effort, novel derivatives were synthesized from this compound, which demonstrated enhanced antimicrobial properties compared to the parent compound. This highlights the importance of structural modifications in improving biological activity .

Applications in Medicine and Industry

The unique properties of this compound make it valuable in various fields:

- Pharmaceutical Development : Due to its biological activities, this compound is being investigated as a lead compound for developing new drugs aimed at treating infections caused by resistant bacterial strains.

- Chemical Synthesis : It serves as an important building block in organic synthesis, facilitating the creation of more complex molecules with potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride, and what key reagents are involved?

The synthesis typically involves esterification and subsequent hydrochloride salt formation. For structurally related imidazole derivatives, phosphorous oxychloride (POCl₃) is used as a cyclization agent under controlled heating (120°C) to form oxadiazole intermediates . Multi-step protocols may include protection/deprotection strategies, as seen in the synthesis of methyl 1-benzyl-2-((1R)-1-...-5-methyl-1H-imidazole-4-carboxylate, where benzyl groups are introduced to stabilize intermediates . Key reagents often include anhydrous solvents (e.g., THF, DMF) and catalysts like palladium for coupling reactions.

Q. How should researchers characterize the purity and structural identity of this compound?

- HPLC : Use reversed-phase HPLC with UV detection (e.g., ≥98.0% purity, as per TCI America’s specifications for related imidazole derivatives) .

- FTIR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, imidazole ring vibrations at 1500–1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C5 and carboxylate at C4) .

- Mass Spectrometry : High-resolution MS (e.g., exact mass 148.0403 for related hydrochloride salts) .

Q. What are the stability and storage considerations for this compound?

- Thermal Stability : Decomposes at high temperatures, releasing toxic gases (e.g., HCl, CO) . Store at +5°C in airtight containers .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the imidazole ring.

- Moisture : Hygroscopic; use desiccants and inert atmosphere (N₂/Ar) during handling .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms or protonation states?

The SHELX program suite is widely used for small-molecule crystallography. Key steps:

- Data Collection : High-resolution (<1.0 Å) data to distinguish electron density of tautomers (e.g., 1H vs. 3H imidazole forms).

- Refinement : SHELXL’s constrained refinement tools can model hydrogen positions and chloride counterions .

- Validation : Check for R-factor discrepancies (<5%) and use PLATON to analyze hydrogen-bonding networks .

Q. How can researchers address contradictions in reported spectral data for imidazole derivatives?

- Meta-Analysis : Cross-reference NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to resolve overlapping signals in crowded spectral regions .

- DFT Calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA software) to validate assignments .

Q. What strategies optimize the compound’s solubility for pharmacological assays?

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .

- Salt Screening : Test alternative counterions (e.g., trifluoroacetate, mesylate) to improve bioavailability .

- pH Adjustment : The carboxylate group (pKa ~4.5) allows solubility in mildly basic buffers (pH 7.4 PBS) .

Methodological Notes

- Synthesis Reproducibility : Document reaction atmosphere (e.g., N₂ for moisture-sensitive steps) and stoichiometry (e.g., 1.2 eq. POCl₃ for complete cyclization) .

- Safety Protocols : Follow SDS guidelines for imidazole derivatives (e.g., PPE: nitrile gloves, fume hood) .

- Data Validation : Use PubChem or Reaxys to cross-check spectral libraries and avoid misannotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.